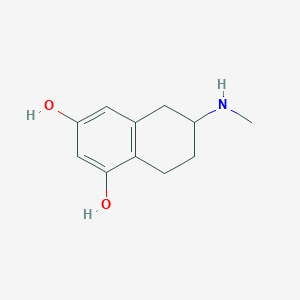
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methylamino group and two hydroxyl groups attached to a tetrahydronaphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol typically involves multi-step organic reactions. One common method includes the reduction of a naphthalene derivative followed by the introduction of the methylamino group through nucleophilic substitution. The reaction conditions often require the use of reducing agents such as lithium aluminum hydride (LiAlH4) and solvents like tetrahydrofuran (THF) to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of naphthalene derivatives under high pressure and temperature. The introduction of the methylamino group can be achieved through amination reactions using methylamine in the presence of catalysts such as palladium on carbon (Pd/C). These methods ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced further to form fully saturated derivatives.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of catalysts are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, fully saturated naphthalene derivatives, and various substituted naphthalene compounds.
Aplicaciones Científicas De Investigación
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular pathways and signaling mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Methylamine: A simpler compound with a single methylamino group.
Naphthalene: The parent compound without the methylamino and hydroxyl groups.
Tetrahydronaphthalene: A fully saturated derivative of naphthalene.
Uniqueness
6-(Methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
83964-55-0 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
6-(methylamino)-5,6,7,8-tetrahydronaphthalene-1,3-diol |
InChI |
InChI=1S/C11H15NO2/c1-12-8-2-3-10-7(4-8)5-9(13)6-11(10)14/h5-6,8,12-14H,2-4H2,1H3 |
Clave InChI |
BHCTTZLQEHPVBQ-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCC2=C(C1)C=C(C=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4aS,10bS)-2,4-Dimethyl-3,4,4a,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14420184.png)
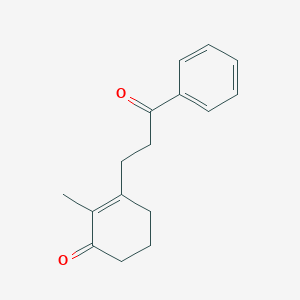
![5,5,6,6-Tetramethyl-5,6-dihydrodibenzo[c,e][1,2]disiline](/img/structure/B14420200.png)
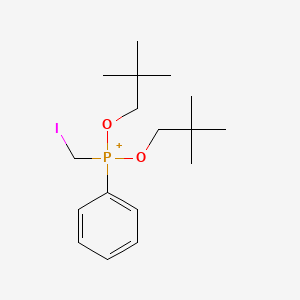

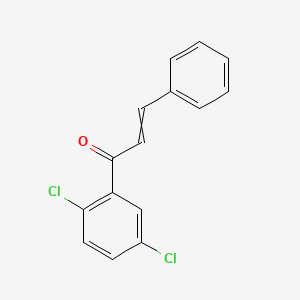
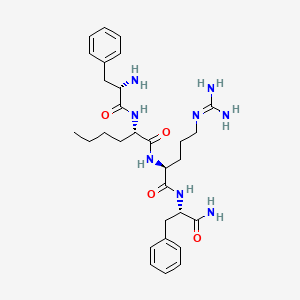
![1,1'-[2-Bromo-2-(4-methylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14420239.png)

![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)

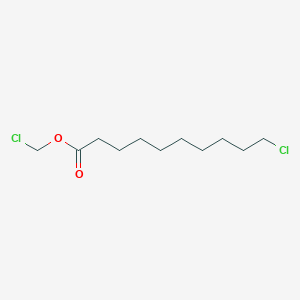
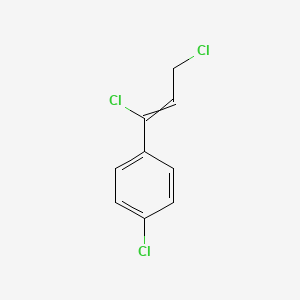
![2,4-Dioxo-1,2,3,4-tetrahydrobenzo[g]pteridine-8-carbonitrile](/img/structure/B14420263.png)
